molecular formula C9H13NO3 B13617299 (S)-2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol

(S)-2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol

Cat. No.: B13617299
M. Wt: 183.20 g/mol
InChI Key: RZWNTZCQLDERCI-MRVPVSSYSA-N
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Description

2-[(1S)-1-amino-2-hydroxyethyl]-4-methoxyphenol is a chemical compound with a unique structure that includes an amino group, a hydroxyethyl group, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-amino-2-hydroxyethyl]-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with an appropriate amino alcohol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-amino-2-hydroxyethyl]-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-[(1S)-1-amino-2-hydroxyethyl]-4-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-amino-2-hydroxyethyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S)-1-amino-2-hydroxyethyl]-4-hydroxyphenol
  • 2-[(1S)-1-amino-2-hydroxyethyl]-4-ethoxyphenol
  • 2-[(1S)-1-amino-2-hydroxyethyl]-4-methylphenol

Uniqueness

2-[(1S)-1-amino-2-hydroxyethyl]-4-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-4-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1

InChI Key

RZWNTZCQLDERCI-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)[C@@H](CO)N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(CO)N

Origin of Product

United States

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